3-(Aminomethyl)-5-(4-pyridyl)pyrazole
Description
Properties
CAS No. |
1004303-48-3 |
|---|---|
Molecular Formula |
C20H40N6O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[6-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]hexylcarbamoylamino]hexanoic acid |
InChI |
InChI=1S/C20H40N6O6/c21-11-5-3-9-15(17(27)28)25-19(31)23-13-7-1-2-8-14-24-20(32)26-16(18(29)30)10-4-6-12-22/h15-16H,1-14,21-22H2,(H,27,28)(H,29,30)(H2,23,25,31)(H2,24,26,32)/t15-,16-/m0/s1 |
InChI Key |
XINOBSKSTMDBRY-HOTGVXAUSA-N |
SMILES |
C1=CN=CC=C1C2=NNC(=C2)CN |
Isomeric SMILES |
C(CCCNC(=O)N[C@@H](CCCCN)C(=O)O)CCNC(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C(CCCNC(=O)NC(CCCCN)C(=O)O)CCNC(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Biological Activity
3-(Aminomethyl)-5-(4-pyridyl)pyrazole is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the chemical formula CHN and is characterized by the presence of an aminomethyl group at the 3-position and a pyridyl group at the 5-position of the pyrazole ring. This unique structure enhances its ability to participate in hydrogen bonding and other intermolecular interactions, making it a promising scaffold for drug development .
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Chemical Formula | CHN |
| CAS Number | 1004303-48-3 |
| Molecular Weight | 174.20 g/mol |
| Functional Groups | Aminomethyl, Pyridine |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines. Molecular docking studies suggest that it interacts favorably with proteins involved in cancer progression, indicating a potential mechanism for its anticancer effects .
Case Study: In Vitro Anticancer Activity
In a study evaluating the cytotoxic effects of this compound against different cancer cell lines, it demonstrated varying degrees of inhibition:
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory effects. It may inhibit specific kinases involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .
While the exact mechanism of action for this compound remains to be fully elucidated, its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets is crucial for its activity. The presence of the amine group enhances these interactions, potentially allowing it to modulate various biological pathways effectively .
Comparison with Similar Compounds
Several compounds share structural similarities with this compound, each exhibiting distinct biological activities:
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Aminopyrazole | Amino group at position 3 | Foundational structure for various derivatives |
| 5-Aminopyrazole | Amino group at position 5 | Different biological activity profile |
| 4-Pyridylpyrazole | Pyridyl group at position 4 | Enhanced solubility and bioavailability |
| 3,5-Diaminopyrazole | Amino groups at both positions | Increased reactivity and potential interactions |
The combination of both the aminomethyl and pyridyl groups in this compound provides distinct chemical reactivity and biological activity compared to other compounds .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that 3-(Aminomethyl)-5-(4-pyridyl)pyrazole exhibits promising anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for its potential as a therapeutic agent against various cancers.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to interact with specific kinases involved in inflammatory pathways suggests that it could be developed into a treatment for inflammatory diseases.
3. Molecular Interaction Studies
Molecular docking studies have shown that this compound can effectively bind to proteins associated with cancer progression and inflammation through hydrogen bonding and π-π stacking interactions. These interactions enhance its potential as a scaffold for drug design.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Activity: In vitro studies demonstrated that this compound effectively inhibited cancer cell proliferation in several cancer lines, making it a candidate for further clinical trials.
- Kinase Inhibition: Research indicated that it could serve as an inhibitor for specific kinases implicated in disease pathways, suggesting its potential use in targeted therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Varied Substituents
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Findings :
- Substituent Effects : The 4-pyridyl group in the target compound enhances π-π stacking interactions in protein binding compared to phenyl or imidazo-pyridyl groups .
- Solubility: The aminomethyl group improves aqueous solubility relative to hydrophobic substituents like isobutyl or phenyl .
- Biological Activity : Imidazo-pyridyl derivatives (e.g., CAS 130224-42-9) exhibit higher kinase inhibitory activity due to their extended aromatic systems .
Fused Pyrazolo Heterocycles
Pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines are fused heterocycles synthesized from aminopyrazole precursors.
Table 2: Comparison with Fused Heterocycles
Key Findings :
- Synthetic Complexity : Fused heterocycles require multi-step syntheses (e.g., coupling with carboxylic acids or cyclization), whereas the target compound is synthesized via direct substitution, offering higher yields (>80%) .
- Bioactivity : Fused systems often exhibit broader pharmacological profiles (e.g., antiviral, anticancer) compared to the target compound’s niche research applications .
Triazole-Pyrazole Hybrids
Triazole derivatives, such as 3-(4-pyridyl)-1,2,4-triazoles, share structural motifs with the target compound.
Table 3: Triazole Derivatives vs. Target Compound
Key Findings :
- Pharmacological Utility : Triazole hybrids demonstrate clinical relevance (e.g., anti-gout activity) due to their ability to inhibit uric acid transporters, unlike the target compound, which lacks reported therapeutic data .
- Structural Flexibility : Triazoles allow easier functionalization at multiple positions, enhancing drug-likeness compared to pyrazoles .
Preparation Methods
Pyrazole Core Construction via Condensation Reactions
A fundamental approach to synthesize 3-(aminomethyl)-5-(4-pyridyl)pyrazole involves the condensation of α,β-unsaturated nitriles bearing leaving groups with hydrazine derivatives. This method efficiently forms the pyrazole ring by nucleophilic attack of hydrazine on activated nitriles, followed by ring closure.
Key Reaction: Condensation of β-substituted α,β-unsaturated nitriles (e.g., β-bromo-α-(ethylsulfanyl)cinnamonitriles) with hydrazine hydrate leads to 3- or 5-amino-1H-pyrazoles in good yields (typically 70-90%) after oxidation and hydrolysis steps.
Leaving Groups: Common leaving groups facilitating ring closure include ethoxy, dimethylamino, morpholino, and thiomethyl groups. Thiomethyl groups provide superior leaving ability, enhancing yields.
Reaction Conditions: Typically conducted in aqueous or mixed solvents under mild to moderate temperatures (room temperature to 90 °C), sometimes requiring acid or base neutralization to optimize yields.
Incorporation of the 4-Pyridyl Group at Position 5
The 4-pyridyl substituent at position 5 is typically introduced through the use of aryl-substituted α,β-unsaturated nitriles or diketones as starting materials.
Aryl-Substituted β-Ketonitriles: These intermediates, bearing a 4-pyridyl moiety, undergo condensation with hydrazine to yield 5-aryl-3-amino-pyrazoles, which can be further aminomethylated at position 3.
Alternative Routes: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) on preformed pyrazole cores have also been explored for aryl group introduction, though less commonly reported for this specific compound.
Representative Synthetic Route Summary
Alternative Synthetic Methods and Innovations
One-Pot Syntheses: Recent methods involve one-pot reactions combining Claisen condensation of esters to β-ketonitriles followed by hydrazine addition, improving efficiency and yield.
Isoxazole Ring-Opening: Conversion of isoxazoles to 3-(5)-aminopyrazoles via hydrazine-induced ring opening and rearrangement has been reported, providing alternative access routes.
Avoidance of Hazardous Reagents: Some patented methods avoid dangerous reagents like sodium hydride or explosive intermediates by using safer starting materials such as 2,3-dichloropropene and hydrocyanic acid, followed by hydrazine treatment to obtain amino-pyrazoles.
Research Findings and Yield Data
Summary and Expert Notes
The synthesis of this compound predominantly relies on condensation of suitably substituted α,β-unsaturated nitriles with hydrazine derivatives, followed by functionalization to introduce the aminomethyl group.
The choice of leaving groups on the nitrile substrate critically influences the reaction efficiency, with thiomethyl and ethoxy groups being particularly effective.
Recent advances focus on one-pot procedures and safer industrial processes avoiding hazardous reagents, enhancing the practicality of synthesis for pharmaceutical and agrochemical applications.
Yields vary depending on substrate structure and reaction conditions but generally fall within moderate to high ranges (38-92%).
Detailed mechanistic studies using NMR and flow techniques have elucidated intermediates, aiding optimization of synthetic protocols.
Q & A
Q. What are the common synthetic routes for 3-(Aminomethyl)-5-(4-pyridyl)pyrazole, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves cycloaddition reactions or multi-step condensation processes. For example, analogous pyridylpyrazole derivatives are synthesized via cycloaddition of nitrile oxides with vinylpyridines, yielding heterocyclic cores (46% yield under optimized conditions) . Key optimization parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity.
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is standard.
Reference Table:
| Precursor | Reaction Type | Yield (%) | Key Conditions |
|---|---|---|---|
| 4-Vinylpyridine + Nitrile Oxide | Cycloaddition | 46 | 70°C, DMF, 12 hr |
| 5-Aminopyrazole Derivatives | Condensation | 35–50 | NH₃/MeOH, RT |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., NH₂ stretch at ~3300 cm⁻¹, pyridyl C=N at 1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., pyridyl protons at δ 8.5–9.0 ppm; aminomethyl CH₂ at δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors <5% for high-quality crystals .
- Mass Spectrometry : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1).
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking elucidate the electronic structure and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models HOMO-LUMO gaps (e.g., ~4.5 eV for pyridylpyrazoles), predicting reactivity and charge distribution. Basis sets like B3LYP/6-31G(d) are standard .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets (e.g., anti-inflammatory COX-2 enzyme). Pyridyl and aminomethyl groups often form hydrogen bonds with active sites .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Multi-Solution Refinement : Use SHELXD for phase problem solutions and SHELXL for least-squares refinement. Twinning or disorder is addressed via TWIN/BASF commands .
- Cross-Validation : Compare experimental data (e.g., PXRD patterns) with DFT-optimized geometries to validate bond lengths/angles .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
Q. How are structure-activity relationships (SARs) analyzed for biological activity in pyridylpyrazole derivatives?
- Methodological Answer :
- Functional Group Modulation : Substitute pyridyl or aminomethyl groups with halogens or methyl groups to assess anti-inflammatory/antinociceptive effects. For example, 3-chloro analogs show 40% inhibition in acetic acid-induced writhing tests .
- In Vitro Assays : MTT/LDH cytotoxicity screens (IC₅₀ values) and ELISA-based cytokine profiling (e.g., TNF-α suppression) .
- Pharmacophore Modeling : MOE or Discovery Studio identifies critical interaction sites (e.g., pyridyl N as H-bond acceptor).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
